molecular formula C13H9NS B8691254 Benzothiazole,4-phenyl-

Benzothiazole,4-phenyl-

Cat. No. B8691254
M. Wt: 211.28 g/mol
InChI Key: RILRYAJSOCTFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939669B2

Procedure details

a 500 mL 2-neck round-bottomed flask was equipped with a reflux condenser and replaced by nitrogen. 70 mL of THF that was dried with Mg metal (0.11 mol) was added to the above flask and then, 1-bromobenzene (0.10 mol) was added in a dropwise fashion. The reaction was significantly exodermic and thus a cooling bath was equipped to reduce the temperature inside the reactor less than 50° C. It was agitated for 2 hours at room temperature, zinc chloride (0.1 μmol) was added with 100 mL of THF, and further agitated for 2 hours to obtain a slurry-phase reaction mixture. Another flask was replaced by nitrogen and then 0.10 mol of 4-chlorobenzothiazole derivative, 0.10 mol of Pd, and 3 mol % of Pd(PPh3)4 were dissolved in 100 mL of THF. The prepared solution was added to the reaction mixture and then agitated 60° C. for 24 hours. After the reaction is complete, the resulting product was placed on a silica gel column to remove an inorganic slurry, and then a THF solution was concentrated under vacuum to obtain 4-phenylbenzo[d]thiazole using column chromatography at a yield of 91%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0.1 μmol
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Mg
Quantity
0.11 mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:9]1[C:14]2[N:15]=[CH:16][S:17][C:13]=2[CH:12]=[CH:11][CH:10]=1>C1COCC1.[Cl-].[Zn+2].[Cl-].[Pd].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:2]1([C:9]2[C:14]3[N:15]=[CH:16][S:17][C:13]=3[CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5,^1:30,32,51,70|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=CC=CC2=C1N=CS2
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.1 mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0.1 μmol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Mg
Quantity
0.11 mol
Type
reactant
Smiles
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was agitated for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 500 mL 2-neck round-bottomed flask was equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
was added to the above flask
CUSTOM
Type
CUSTOM
Details
thus a cooling bath was equipped
CUSTOM
Type
CUSTOM
Details
inside the reactor less than 50° C
STIRRING
Type
STIRRING
Details
further agitated for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
a slurry-phase reaction mixture
CUSTOM
Type
CUSTOM
Details
Another flask was replaced by nitrogen
ADDITION
Type
ADDITION
Details
The prepared solution was added to the reaction mixture
STIRRING
Type
STIRRING
Details
agitated 60° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to remove an inorganic slurry
CONCENTRATION
Type
CONCENTRATION
Details
a THF solution was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC2=C1N=CS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.